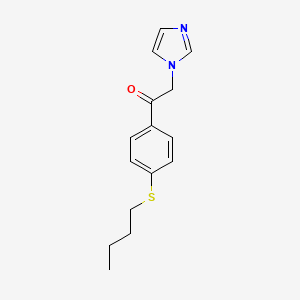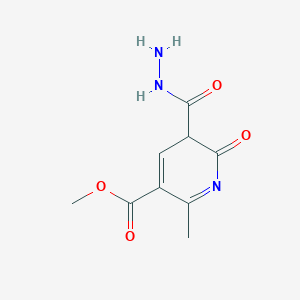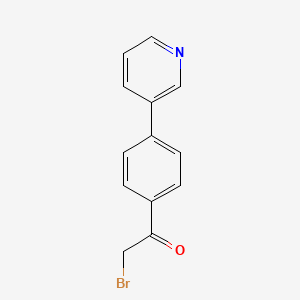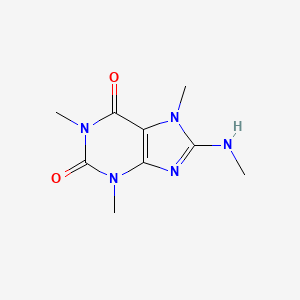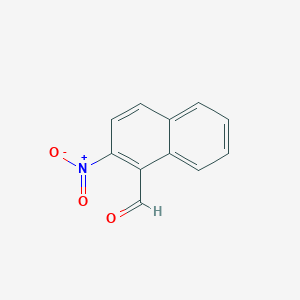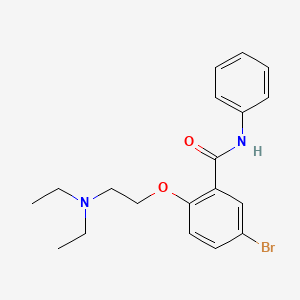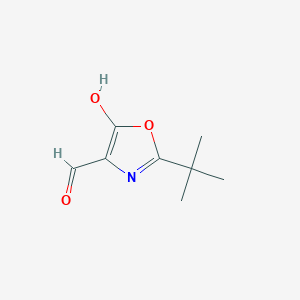
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4H)-Oxazolone,2-(1,1-dimethylethyl)-4-(hydroxymethylene)-(9CI) is a chemical compound known for its unique structure and properties It belongs to the oxazolone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone,2-(1,1-dimethylethyl)-4-(hydroxymethylene)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
5(4H)-Oxazolone,2-(1,1-dimethylethyl)-4-(hydroxymethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolone ring can be reduced to form amino alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted oxazolones depending on the nucleophile used.
科学的研究の応用
5(4H)-Oxazolone,2-(1,1-dimethylethyl)-4-(hydroxymethylene)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism by which 5(4H)-Oxazolone,2-(1,1-dimethylethyl)-4-(hydroxymethylene)-(9CI) exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the disruption of cellular processes, depending on the context of its application.
類似化合物との比較
Similar Compounds
5(4H)-Isoxazolone,3-(1,1-dimethylethyl): Similar structure but with an isoxazolone ring.
2-Oxepanone,5-(1,1-dimethylethyl): Contains an oxepanone ring instead of an oxazolone ring.
Uniqueness
5(4H)-Oxazolone,2-(1,1-dimethylethyl)-4-(hydroxymethylene)-(9CI) is unique due to the presence of both the tert-butyl and hydroxymethylene groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3 |
InChIキー |
LBLBNDMZQJWEHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(O1)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


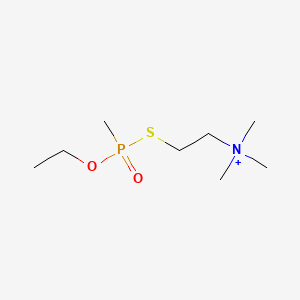
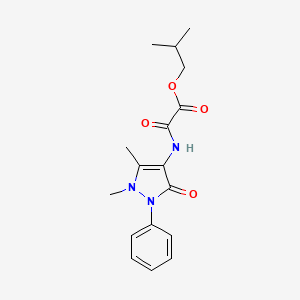
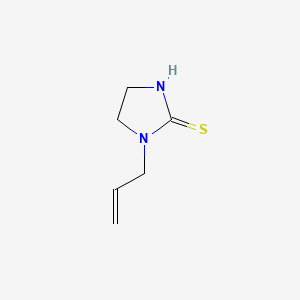
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
